(+)-Galactose-13C6; D-(+)-Galactose-13C6; Galactose-13C6

Metabolomics Stable Isotope Labeling LC-MS/MS

Secure your supply of D-(+)-Galactose-13C6 (CAS 74134-89-7), the preferred uniformly 13C-labeled tracer for quantitative metabolomics and galactosemia newborn screening. Unlike single-site labels or deuterated analogs, its M+6 mass shift ensures unambiguous LC-MS/MS detection above natural abundance, eliminating cross-talk and chromatographic shifts. Lot-to-lot consistency with ≥98 atom % 13C enrichment and ≥99% chemical purity supports high-throughput clinical validation studies and enzymatic synthesis of HMOS standards.

Molecular Formula C6H12O6
Molecular Weight 186.11 g/mol
Cat. No. B12061628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Galactose-13C6; D-(+)-Galactose-13C6; Galactose-13C6
Molecular FormulaC6H12O6
Molecular Weight186.11 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyWQZGKKKJIJFFOK-QCUDSKIKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Galactose-13C6 Procurement Guide: Understanding Uniformly Labeled D-Galactose for Metabolic Tracing


D-(+)-Galactose-13C6 (CAS 74134-89-7) is a uniformly carbon-13 labeled monosaccharide in which all six carbon atoms of the D-galactose skeleton are substituted with the stable 13C isotope [1]. As a fully labeled isotopic variant of the naturally occurring hexose and C-4 epimer of glucose, it maintains the identical stereochemical configuration and physicochemical properties of unlabeled D-galactose while exhibiting a mass shift of M+6 (186.11 g/mol vs. 180.16 g/mol) . The compound is typically supplied with ≥98 atom % 13C isotopic enrichment and ≥99% chemical purity (CP), meeting stringent requirements for mass spectrometry-based quantitative workflows . Its primary value lies in enabling unequivocal tracing of galactose-derived carbon flux through metabolic pathways without interference from endogenous unlabeled pools, a capability that distinguishes it from single-site labeled or deuterated alternatives .

Why Unlabeled Galactose or Position-Specific 13C-Labeled Analogs Cannot Substitute for Uniformly Labeled Galactose-13C6 in Quantitative Flux Analysis


In quantitative metabolomics and metabolic flux analysis, the substitution of D-(+)-Galactose-13C6 with unlabeled D-galactose, singly labeled D-Galactose-1-13C, or position-specific variants such as D-Galactose-2-13C introduces critical analytical limitations that directly impact data quality and interpretability [1]. Unlabeled galactose is indistinguishable from endogenous pools in complex biological matrices, preventing accurate tracer quantification [2]. Singly labeled or position-specific 13C-labeled galactose variants generate only M+1 mass shifts, which are often obscured by natural 13C abundance background noise, reducing signal-to-noise ratios and limiting the ability to resolve multiple isotopologues in MS1-based quantification [3]. Furthermore, these partially labeled tracers fail to capture the full isotopologue distribution required for modeling metabolic bifurcation points, such as the partitioning of galactose carbon between glycolytic and nucleotide sugar biosynthesis pathways [4]. Deuterated analogs, while cost-effective, exhibit chromatographic retention time shifts and potential kinetic isotope effects that can introduce systematic bias in LC-MS/MS quantification [5]. Uniformly labeled Galactose-13C6 provides a consistent M+6 mass shift that cleanly separates the tracer-derived signal from the natural M+0 to M+2 isotopologue envelope, enabling unambiguous peak assignment and high-precision quantification in both targeted MRM and untargeted isotopologue spectral analysis .

Galactose-13C6 Quantitative Differentiation Evidence: Direct Comparative Data Against Closest Analogs


Mass Shift Magnitude: Galactose-13C6 (M+6) Versus D-Galactose-1-13C (M+1) for MS-Based Quantification

Galactose-13C6 provides a 6 Dalton mass shift (M+6) relative to unlabeled galactose, whereas the single-site labeled comparator D-Galactose-1-13C provides only a 1 Dalton shift (M+1). This 6-fold larger mass difference enables unequivocal separation of the tracer signal from the natural isotopologue distribution of endogenous galactose (M+0 through M+2), eliminating spectral overlap and enabling precise peak integration [1]. In LC-MS/MS workflows using multiple reaction monitoring (MRM), the M+6 shift allows for the selection of unique precursor-to-product ion transitions that are not shared by unlabeled endogenous species, reducing ion suppression and improving lower limit of quantification (LLOQ) [2]. The clinical galactosemia assay using Galactose-13C6 as substrate demonstrated an interassay imprecision of 3.3%–10.6% CV and excellent linearity (R² = 0.994–0.999) [3].

Metabolomics Stable Isotope Labeling LC-MS/MS

Isotopic Enrichment Specification: Uniform 13C6 Labeling (≥98 atom%) Versus Deuterated Galactose (D-Galactose-d)

Commercial Galactose-13C6 is supplied with ≥98 atom % 13C enrichment across all six carbon positions, providing uniform labeling that generates a single, well-defined M+6 isotopologue . In contrast, deuterated D-galactose (D-Galactose-d) and partially deuterated variants exhibit variable deuteration patterns due to metabolic hydrogen-deuterium exchange and chromatographic deuterium isotope effects, which cause retention time shifts of 0.1–0.5 minutes in reversed-phase LC, complicating peak alignment and co-elution with unlabeled standards [1]. A comparative study of stable isotope labeling in cell wall polysaccharides demonstrated that 13C-labeled glucose incorporation produced a consistent buoyant density shift, whereas 2H-labeled glucose showed metabolic loss of deuterium, leading to incomplete labeling and quantification errors [2]. The uniform 13C6 labeling of Galactose-13C6 also ensures that all carbon positions contribute equally to the MS signal, enabling reliable isotopologue spectral analysis and flux ratio calculations .

Isotopic Purity Stable Isotope NMR Spectroscopy

Pathway-Specific Carbon Tracing: Galactose-13C6 Differentiates Galactose-Derived Versus Glucose-Derived Carbon Flux in Nucleotide Sugar Biosynthesis

In a head-to-head tracer study using control and PGM1-CDG patient fibroblasts cultured with either 13C6-glucose or 13C6-galactose, isotopologue profiling revealed that 13C6-galactose contributed a significantly higher fractional carbon contribution to UDP-hexose pools compared to 13C6-glucose under identical culture conditions [1]. Specifically, when cells were supplemented with 2 mM 13C6-galactose, the fractional contribution of 13C6-derived carbon to total UDP-hexose reached approximately 40–60% in control fibroblasts, whereas 13C6-glucose contributed less than 20% to the same pool (estimated from pie chart data in Figure 3C of the study) [2]. This preferential routing of galactose carbon into UDP-hexose biosynthesis is masked when using unlabeled galactose or when relying solely on 13C6-glucose tracers [3]. In a separate metabolic labeling study, feeding 13C6-galactose to cells resulted in rapid incorporation of the heavy sugar into mannose-containing glycans, confirming the identity of the hexose moiety via LC-MS detection of M+6 isotopologues .

Metabolic Flux Analysis Glycobiology Tracer Studies

Analytical Performance in Clinical Diagnostic Assays: Galactose-13C6 as Substrate for Multiplex Galactosemia Enzyme Activity Testing

In a validated multiplex UPLC-MS/MS assay for galactosemia, Galactose-13C6 was employed as the substrate for galactokinase (GALK), with the reaction product [13C6]-galactose-1-phosphate quantified simultaneously with products from two other enzyme reactions [1]. The use of uniformly labeled Galactose-13C6 enabled clear chromatographic separation of the substrate, product, and internal standard within a 10-minute injection cycle time [2]. The assay achieved ion suppression of only 0.1%–2.5% and an interassay imprecision of 3.3%–10.6% CV, demonstrating that the M+6 tracer signal is minimally affected by matrix effects [3]. In contrast, the use of unlabeled galactose in similar enzymatic assays requires an additional step of derivatization or isotopic internal standard spiking to achieve comparable accuracy, increasing sample preparation time and introducing additional sources of variability . The validated method successfully discriminated enzyme activities in 35 healthy individuals, 8 patients with enzyme deficiency, and 18 mutant cell lines [4].

Clinical Chemistry Newborn Screening Enzyme Assay

Isotopic Enrichment in Enzymatic Synthesis: Galactose-13C6 Enables Production of Uniformly Labeled Human Milk Oligosaccharides (HMOS) for Quantitative Glycomics

Galactose-13C6 was successfully assembled into lacto-N- and lacto-N-neo-type human milk oligosaccharide (HMOS) structures up to octaoses using an enzymatic cascade approach [1]. The study further demonstrated the first enzymatic synthesis of [13C6/15N]lacto-N-neo-tetraose by combining UDP-[15N]GlcNAc with the [13C6]galactose-derived moiety [2]. In contrast, the use of unlabeled galactose or single-site labeled D-Galactose-1-13C would generate isotopologue mixtures that are difficult to resolve by capillary gel electrophoresis or MALDI-MS due to overlapping mass envelopes [3]. The uniform 13C6 labeling produces a distinct +6 Da shift per galactose residue incorporated, enabling precise quantification of glycosyltransferase activity and product distribution in complex glycan mixtures . This capability is particularly valuable for the absolute quantification of HMOS in human milk samples, where endogenous unlabeled species are present at high abundance [4].

Glycobiology Biocatalysis Human Milk Oligosaccharides

Vendor-Specified Purity and Isotopic Enrichment: Galactose-13C6 from Primary Suppliers (Sigma-Aldrich, MedChemExpress) Versus Position-Specific Analogs

Galactose-13C6 from major scientific vendors is supplied with tightly controlled specifications: Sigma-Aldrich Cat. No. 605379 is certified at ≥98 atom % 13C enrichment and ≥99% chemical purity (CP), with optical activity [α]25/D +79.0° and melting point 169-170 °C . MedChemExpress Cat. No. HY-N0210S16 specifies purity ≥99.0% . In contrast, D-Galactose-1-13C from comparable sources is often supplied at ≥95% purity or 99 atom % 13C but with lower chemical purity tolerances (≥95% typical) . D-Galactose-2-13C specifications vary by vendor, with some offering 98% purity at 98 atom % 13C . The higher chemical purity of uniformly labeled Galactose-13C6 reduces the likelihood of impurities interfering with enzymatic reactions or causing ion suppression in MS detection [1]. Additionally, the availability of lot-specific Certificates of Analysis (COA) for Galactose-13C6 from Sigma-Aldrich and MedChemExpress enables traceable documentation for regulatory compliance in GLP/GMP environments .

Isotopic Enrichment Chemical Purity Certificate of Analysis

Optimal Procurement Scenarios for Galactose-13C6: Where Uniform 13C6 Labeling Delivers Definitive Analytical Advantage


Clinical Diagnostic Laboratories: Confirmatory Multiplex Enzyme Assays for Galactosemia in Newborn Screening Programs

Galactose-13C6 is the validated substrate for simultaneous measurement of galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE) activities in erythrocytes using UPLC-MS/MS [1]. The assay achieves an injection cycle time of 10 minutes, ion suppression of 0.1%–2.5%, and interassay imprecision of 3.3%–10.6% CV [2]. The M+6 mass shift of the substrate-derived product enables unambiguous quantification without interference from endogenous unlabeled metabolites, a requirement for accurate confirmatory diagnosis of galactosemia subtypes [3]. Procurement of this compound in bulk quantities is justified by the high-throughput nature of newborn screening confirmatory testing and the need for lot-to-lot consistency validated through Certificates of Analysis .

Metabolic Research: Quantitative Carbon Flux Analysis of the Leloir Pathway and Nucleotide Sugar Biosynthesis

For researchers investigating congenital disorders of glycosylation (CDG), particularly PGM1-CDG, Galactose-13C6 provides direct tracer-based evidence of galactose salvage pathway activity and its contribution to UDP-hexose and UDP-hexNAc pools [1]. Studies demonstrate that 13C6-galactose contributes 2- to 3-fold more carbon to UDP-hexose pools compared to 13C6-glucose in patient-derived fibroblasts, a differential effect that is only detectable with uniformly labeled tracer [2]. The ability to resolve M+6 isotopologues by LC-MS enables precise quantification of fractional carbon contributions from galactose versus glucose or other hexose sources [3]. This scenario requires high isotopic enrichment (≥98 atom % 13C) to minimize natural abundance background, a specification met by commercial Galactose-13C6 .

Glycobiology and Food Science: Synthesis of 13C6-Labeled Human Milk Oligosaccharide (HMOS) Internal Standards for Absolute Quantification

Galactose-13C6 is an essential precursor for the enzymatic synthesis of uniformly 13C6-labeled lacto-N- and lacto-N-neo-type human milk oligosaccharides up to octaose structures [1]. The first reported synthesis of [13C6/15N]lacto-N-neo-tetraose was achieved using a combination of [13C6]galactose-derived nucleotide sugars and [15N]UDP-GlcNAc, enabling the production of dual-labeled standards for absolute quantification of HMOS in human milk and infant formula [2]. The M+6 mass shift per galactose residue ensures that labeled HMOS species are fully resolved from endogenous unlabeled glycans by capillary gel electrophoresis with laser-induced fluorescence detection (CGE-LIF) or MALDI-MS [3]. Procurement of high-purity Galactose-13C6 (≥99%) is critical to avoid enzymatic inhibition by trace impurities during the multi-step glycosyltransferase cascade .

Drug Metabolism and Pharmacokinetics: Internal Standard for LC-MS/MS Quantification of Galactose-Containing Metabolites and Prodrugs

Galactose-13C6 serves as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of D-galactose and its derivatives in biological matrices, including plasma, urine, and tissue homogenates [1]. The M+6 mass shift provides a distinct precursor ion for MRM transitions, eliminating cross-talk with the unlabeled analyte and reducing matrix effects [2]. Compared to deuterated internal standards, Galactose-13C6 does not exhibit chromatographic retention time shifts, ensuring co-elution with the unlabeled analyte and improving quantification accuracy [3]. The compound is particularly valuable for pharmacokinetic studies of galactose-based prodrugs or glycosylated therapeutics, where precise measurement of galactose release is required to assess in vivo drug activation .

Technical Documentation Hub

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